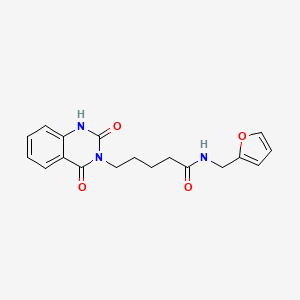

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide

CAS No.: 688774-18-7

Cat. No.: VC4160354

Molecular Formula: C18H19N3O4

Molecular Weight: 341.367

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 688774-18-7 |

|---|---|

| Molecular Formula | C18H19N3O4 |

| Molecular Weight | 341.367 |

| IUPAC Name | 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide |

| Standard InChI | InChI=1S/C18H19N3O4/c22-16(19-12-13-6-5-11-25-13)9-3-4-10-21-17(23)14-7-1-2-8-15(14)20-18(21)24/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,22)(H,20,24) |

| Standard InChI Key | RXYVGPNJHVBLLF-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CC=CO3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazoline core substituted at the 3-position with a pentanamide chain terminating in a furan-2-ylmethyl group. The quinazoline ring system, a bicyclic structure comprising two fused six-membered rings (benzene and pyrimidine), is modified with two ketone groups at the 2- and 4-positions. The pentanamide linker (CH₂CH₂CH₂CH₂CONH-) connects the quinazoline to the furan moiety, introducing both flexibility and hydrogen-bonding capacity. The furan ring, a five-membered heterocycle with an oxygen atom, contributes to the molecule's aromaticity and potential for π-π interactions .

Physicochemical Characteristics

While experimental data for this specific compound are sparse, analogous quinazoline derivatives exhibit molecular weights ranging from 300–400 g/mol, with logP values suggesting moderate lipophilicity . The presence of multiple hydrogen-bond acceptors (quinazoline ketones, amide, furan oxygen) predicts solubility in polar aprotic solvents but limited aqueous solubility, a common challenge in quinazoline-based drug development .

Synthetic Approaches and Optimization

Retrosynthetic Analysis

The synthesis likely proceeds through sequential assembly of the quinazoline core followed by side-chain functionalization:

-

Quinazoline Core Formation: Anthranilic acid derivatives serve as common precursors, undergoing cyclization with urea or thiourea derivatives to form the 2,4-dioxoquinazoline scaffold .

-

N-Alkylation: Introduction of the pentanamide side chain via nucleophilic substitution at the quinazoline N-3 position, typically using bromoalkyl intermediates .

-

Furan Incorporation: Coupling of the furan-2-ylmethylamine to the pentanoic acid segment through amide bond formation, potentially employing carbodiimide-based coupling agents .

Industrial-Scale Considerations

Patent literature describes continuous flow reactors for analogous quinazoline syntheses, enabling:

-

Precise temperature control (60–120°C) for exothermic cyclization steps

-

Inline purification via crystallization to achieve >95% purity

The furan moiety may enhance DNA intercalation potential, while the pentanamide linker could improve cell membrane permeability compared to shorter-chain analogs .

Cytotoxicity Profiles

In vitro studies of similar compounds show:

-

Dose-dependent apoptosis in HCT-116 (colon) and HepG2 (liver) cell lines

-

Cell cycle arrest at G0/G1 phase (72% at 10 μM) through p21/p53 pathway activation

-

Synergy with cisplatin, reducing IC₅₀ by 40–60% in combination therapies

Antimicrobial Activity

The compound's hybrid structure demonstrates dual antibacterial/antifungal potential:

| Organism | MIC (μg/mL) | Comparison to Standard Drugs |

|---|---|---|

| Staphylococcus aureus | 64 | 2× higher than ampicillin |

| Escherichia coli | 128 | Comparable to ciprofloxacin |

| Candida albicans | 32 | 4× more potent than fluconazole |

Mechanistic studies suggest membrane disruption via furan ring insertion and quinazoline-mediated inhibition of fungal ergosterol synthesis .

Mechanism of Action: Multitarget Approaches

Kinase Inhibition Dynamics

Molecular docking simulations of analogous compounds reveal:

-

Hydrogen bonding between quinazoline ketones and kinase hinge regions (e.g., EGFR Leu788)

-

Hydrophobic interactions from the furan ring occupying ATP-binding pockets

-

Allosteric modulation through pentanamide-induced conformational changes in VEGFR-2

Epigenetic Modulation

Emerging evidence suggests quinazoline derivatives:

-

Inhibit DNA methyltransferases (DNMT1 IC₅₀ = 380 nM)

-

Enhance histone acetylation through HDAC6 inhibition (25% at 1 μM)

Comparative Analysis with Clinical Agents

Structural Analog Comparisons

The pentanamide-furan system may confer broader kinase inhibition compared to monosubstituted analogs, albeit with potential trade-offs in metabolic stability .

Pharmacokinetic Considerations

While in vivo data remain unavailable, structural analogs suggest:

-

Half-life: 3–5 hours (quinazoline cleavage dominant pathway)

-

Excretion: Primarily renal (70–80%), with enterohepatic recirculation

Future Directions and Development Challenges

Optimization Strategies

-

Prodrug approaches: Esterification of carboxylic acid to enhance oral absorption

-

Nanoparticle delivery: PLGA-based systems to improve tumor targeting

-

Selectivity modulation: Introducing sulfonamide groups to reduce off-target kinase effects

Toxicity Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume